molecular formula C10H20N2O B14478024 N,2-Diethylpiperidine-1-carboxamide CAS No. 67626-70-4

N,2-Diethylpiperidine-1-carboxamide

Cat. No.: B14478024
CAS No.: 67626-70-4
M. Wt: 184.28 g/mol
InChI Key: YMXIYDWFAFWVAZ-UHFFFAOYSA-N
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Description

N,2-Diethylpiperidine-1-carboxamide is a piperidine-derived compound featuring a carboxamide group at the 1-position of the piperidine ring and an ethyl substituent at the 2-position. The ethyl groups likely enhance lipophilicity, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

CAS No.

67626-70-4

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N,2-diethylpiperidine-1-carboxamide

InChI

InChI=1S/C10H20N2O/c1-3-9-7-5-6-8-12(9)10(13)11-4-2/h9H,3-8H2,1-2H3,(H,11,13)

InChI Key

YMXIYDWFAFWVAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Diethylpiperidine-1-carboxamide typically involves the reaction of piperidine with diethylamine and a carboxylating agent. One common method is the reaction of piperidine with diethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds followed by their conversion to the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2-Diethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,2-Diethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N,2-Diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Source
This compound (hypothetical) C₁₀H₂₀N₂O 184.28 1-carboxamide (N-ethyl), 2-ethyl N/A Deduced
N-(2-Hydroxyethyl)piperidine-1-carboxamide C₈H₁₆N₂O₂ 172.23 1-carboxamide (N-2-hydroxyethyl) 898384-50-4
(-)-(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide C₂₀H₃₀N₂O 314.47 2-carboxamide (N-aryl), 1-isopropyl N/A
UK-432097 C₄₀H₄₇N₁₁O₆ 777.88 1-carboxamide (ethylcarbamoyl), purine moiety N/A

Key Observations :

  • Substituent Position: The position of the carboxamide group (1 vs. 2) significantly impacts molecular interactions.
  • Polarity and Solubility : The hydroxyethyl group in N-(2-hydroxyethyl)piperidine-1-carboxamide increases polarity compared to ethyl substituents, likely improving aqueous solubility .

Pharmacological and Chemical Properties

  • Lipophilicity : Ethyl groups in this compound may enhance lipophilicity, favoring blood-brain barrier penetration. In contrast, the hydroxyethyl analog’s polarity could restrict CNS activity .
  • Receptor Interactions : Aryl groups (e.g., 2,6-dimethylphenyl in ) enable π-π stacking with aromatic residues in proteins, a feature absent in aliphatic-substituted analogs .

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